tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
Description
Chemical Structure: The compound features a pyrrolidine ring substituted at the 2-position with a 1,2,4-triazole moiety. The triazole’s 5-position is modified with a trifluoroacetamido-methyl group, while the pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
Properties
Molecular Formula |
C14H20F3N5O3 |
|---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
tert-butyl 2-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20F3N5O3/c1-13(2,3)25-12(24)22-6-4-5-8(22)10-19-9(20-21-10)7-18-11(23)14(15,16)17/h8H,4-7H2,1-3H3,(H,18,23)(H,19,20,21) |
InChI Key |
SORJZVCWODNLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate typically involves:
- Construction of the 1,2,4-triazole ring system substituted at the 3- and 5-positions.
- Introduction of the trifluoroacetamido methyl substituent at the 5-position of the triazole.
- Attachment of the triazole to the pyrrolidine ring at the 2-position.
- Installation of the tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen.
This sequence requires precise control of reaction conditions to ensure regioselectivity and functional group compatibility.
Preparation of the Pyrrolidine Core with Boc Protection
The starting point is often commercially available or easily synthesized pyrrolidine derivatives. The nitrogen atom of the pyrrolidine ring is protected with a tert-butyl carbamate group to prevent side reactions during subsequent steps.
- React pyrrolidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is usually carried out in an organic solvent like dichloromethane at 0 °C to room temperature.
- The product, tert-butyl pyrrolidine-1-carboxylate, is isolated by standard workup and purification methods.
Synthesis of the 1,2,4-Triazole Ring and Substitution
The 1,2,4-triazole heterocycle is typically constructed via cyclization reactions involving hydrazine derivatives and carboxylic acid or ester precursors.
- Formation of a hydrazide intermediate by reacting an appropriate ester or acid derivative with hydrazine hydrate.
- Cyclization with formamide or other formylating agents to generate the 1,2,4-triazole ring.
- Introduction of the trifluoroacetamido methyl substituent at the 5-position is achieved by alkylation or amidation reactions using trifluoroacetyl-containing reagents.
Coupling of the Triazole to the Pyrrolidine Ring
The connection of the triazole moiety to the 2-position of the pyrrolidine ring can be achieved through cross-coupling reactions or nucleophilic substitution, depending on the functional groups present.
- Use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling if boronate esters or halogenated intermediates are available.
- Reaction conditions typically involve palladium catalysts like tetrakis(triphenylphosphine)palladium(0), bases such as sodium carbonate or potassium acetate, and solvents like 1,4-dioxane or toluene.
- The reactions are carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (around 80 °C) for several hours.
Representative reaction conditions from related compounds:
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Suzuki coupling of boronate ester intermediate with aryl bromide | Pd(PPh3)4, Na2CO3 | Toluene/EtOH/H2O (2:1) | 80 °C | 4.5 h | 93% |
This method ensures high yield and purity of the coupled product, which is a key intermediate for the target compound.
Introduction of the Trifluoroacetamido Methyl Group
The trifluoroacetamido methyl substituent is introduced by amidation of a suitable precursor bearing a methyl group at the triazole 5-position.
- Reaction of the triazole methyl derivative with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base.
- The reaction is performed under mild conditions to prevent decomposition or side reactions.
- Purification is done by column chromatography or recrystallization.
Final Purification and Characterization
The final compound is purified using silica gel chromatography, often with hexanes and ethyl acetate mixtures as eluents. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and substitution pattern.
- Mass spectrometry (MS) to verify molecular weight.
- Elemental analysis for purity assessment.
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Boc protection of pyrrolidine | Di-tert-butyl dicarbonate, base | DCM, 0 °C to RT | Protects nitrogen |
| 2 | Hydrazide formation | Hydrazine hydrate, ester/acid | Reflux in ethanol or similar | Precursor for triazole |
| 3 | Cyclization to 1,2,4-triazole | Formamide or formylating agent | Heating conditions | Forms triazole ring |
| 4 | Introduction of trifluoroacetamido methyl | Trifluoroacetyl chloride or anhydride, base | Mild conditions | Adds trifluoroacetamido group |
| 5 | Coupling of triazole to pyrrolidine | Pd catalyst, base, boronate ester or halide | 80 °C, inert atmosphere | Suzuki coupling, high yield |
| 6 | Purification and analysis | Silica gel chromatography | Solvent gradient | Confirms product purity |
Research Findings and Perspectives
- The use of palladium-catalyzed cross-coupling reactions is well-established for constructing such complex heterocyclic systems with high regioselectivity and yield.
- Protecting group strategies, especially Boc protection, are crucial for maintaining functional group integrity during multi-step syntheses.
- The trifluoroacetamido group imparts desirable physicochemical properties such as metabolic stability and enhanced binding affinity in medicinal chemistry applications.
- Literature emphasizes the importance of mild amidation conditions to preserve sensitive heterocyclic frameworks.
- Multicomponent reactions (MCRs) have been explored for related heterocycles but are less common for this specific compound due to the complexity of substituents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein-ligand binding dynamics .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups .
Mechanism of Action
The mechanism of action of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₂₀F₃N₅O₃ (estimated based on structural analogs) .
- Functional Groups : Boc-protected amine, trifluoroacetamide, and 1,2,4-triazole.
Structural Analogs
Compound A: tert-Butyl 3-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate (CAS: 2060024-81-7)
- Molecular Formula : C₁₂H₂₁N₅O₂.
- Key Differences: Functional Group: Aminomethyl (-CH₂NH₂) at the triazole 5-position vs. trifluoroacetamido-methyl (-CH₂NHCOCF₃). Polarity: The trifluoroacetamido group in the target compound increases hydrophobicity (log P ~1.5 vs. ~0.8 for Compound A, estimated). Stability: The trifluoroacetamido group may reduce metabolic degradation compared to the primary amine in Compound A.
Compound B: Triazole Derivatives with Boc Protection
- Example : Boc-protected triazole-pyrrolidine analogs without trifluoroacetamido substituents.
Research Findings :
Biological Activity
The compound tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate (CAS No. 2059947-11-2) is a novel triazole-based derivative that has garnered attention for its potential biological activity. The incorporation of the trifluoroacetamido group and the triazole moiety may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.36 g/mol. The structure features a pyrrolidine ring, a carboxylate group, and a triazole ring which are critical for its biological activity.
Triazole derivatives are known for their ability to mimic amide bonds while providing enhanced stability against enzymatic hydrolysis. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, contributing to the compound's interaction with biological targets. This structural feature can lead to improved metabolic stability and bioactivity in various biological assays .
Antiproliferative Activity
Research has shown that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related triazole compounds possess IC50 values in the low micromolar range against leukemia and cervical carcinoma cell lines. Specifically, compounds with triazole rings have shown enhanced activity compared to their amide counterparts, suggesting that the triazole scaffold plays a crucial role in lowering IC50 values .
| Cell Line | IC50 (μM) | Compound Type |
|---|---|---|
| L1210 | 9.6 ± 0.7 | Triazole |
| CEM | 41 ± 3 | Amide |
Inhibition of Tumorigenesis
In vitro studies indicate that the compound may inhibit tumorigenesis in non-small cell lung cancer (NSCLC) models. The replacement of amide bonds with triazole rings has been shown to maintain or even enhance the tumorigenesis inhibitory potential of lead compounds .
Study 1: Triazole Bioisosterism
A study focusing on the bioisosteric replacement of amide bonds with triazoles highlighted the enhanced binding affinity of these compounds to ATP-binding sites in kinases associated with cancer progression. This research demonstrated that compounds similar to this compound could effectively compete with ATP and inhibit kinase activity, leading to reduced proliferation in cancer cells .
Study 2: Metabolic Stability
Another relevant study assessed the metabolic stability of triazole derivatives in mouse liver microsomes. The results indicated that these compounds exhibited improved metabolic profiles compared to traditional amide-containing drugs, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
